![molecular formula C7H7NO4 B2625407 4-Methoxy-6-oxo-1,6-dihydropyridine-3-carboxylic acid CAS No. 57658-59-0](/img/structure/B2625407.png)
4-Methoxy-6-oxo-1,6-dihydropyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Methoxy-6-oxo-1,6-dihydropyridine-3-carboxylic acid” is a compound that belongs to the class of organic compounds known as benzanilides . It is a carboxylic acid derivative and can be used as an intermediate in organic synthesis .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code:1S/C7H7NO4/c1-12-5-2-6 (9)8-3-4 (5)7 (10)11/h2-3H,1H3, (H,8,9) (H,10,11)
. This indicates that the compound has a molecular weight of 169.14 . Physical And Chemical Properties Analysis
The compound is a solid at room temperature . The IUPAC name for this compound is 6-hydroxy-4-methoxynicotinic acid .Scientific Research Applications
Synthesis and Structural Characterization
The derivative of 4-Methoxy-6-oxo-1,6-dihydropyridine-3-carboxylic acid demonstrates its utility in synthetic organic chemistry, particularly in the formation of heterocyclic compounds through palladium-catalyzed oxidative cyclization-alkoxycarbonylation reactions. Such processes yield a variety of dihydropyridinone and tetrahydropyridinedione derivatives under specific conditions, showcasing the compound's versatility in synthesizing structurally diverse molecules (Bacchi et al., 2005). Additionally, structural elucidation of these derivatives has been facilitated by X-ray diffraction analysis, reinforcing the compound's significance in the development of new chemical entities with potential applications in various fields.
Fluorescence and Optical Properties
The compound and its derivatives exhibit notable fluorescence and optical properties, making them attractive for applications in material science and as potential fluorescent markers. For instance, derivatives of benzo[c]coumarin carboxylic acids related to this compound have been synthesized, characterized, and shown to possess excellent fluorescence in both ethanol solution and the solid state due to their extended conjugated systems and hydrogen-bonding capabilities (Shi et al., 2017). These findings underscore the potential of such compounds in the development of novel fluorescent materials for sensing and imaging applications.
Medicinal Chemistry Applications
Research has also extended into the medicinal chemistry field, where the structural motif of this compound is a key component in the synthesis of compounds with potential therapeutic applications. The exploration of novel heterocyclic compounds, utilizing this core structure, has led to the identification of molecules with promising biological activities, indicating the compound's value in the discovery and development of new drugs (Ding & Zhong, 2022).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-methoxy-6-oxo-1H-pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c1-12-5-2-6(9)8-3-4(5)7(10)11/h2-3H,1H3,(H,8,9)(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXIKTCXFMVJJCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)NC=C1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.